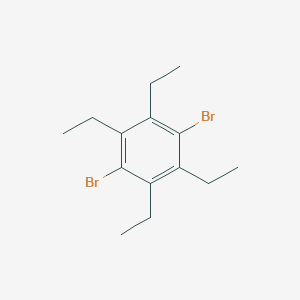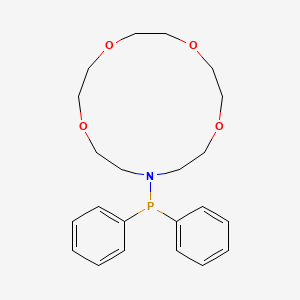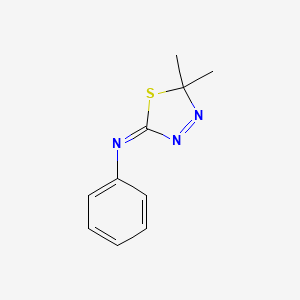
1,4-Dibromo-2,3,5,6-tetraethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibromo-2,3,5,6-tetraethylbenzene is an organic compound with the molecular formula C14H20Br2. It is a derivative of benzene, where the hydrogen atoms at positions 1 and 4 are replaced by bromine atoms, and the hydrogen atoms at positions 2, 3, 5, and 6 are replaced by ethyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,3,5,6-tetraethylbenzene can be synthesized through a multi-step process involving the bromination of 2,3,5,6-tetraethylbenzene. The bromination reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 4 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions: 1,4-Dibromo-2,3,5,6-tetraethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl groups can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1,4-dimethoxy-2,3,5,6-tetraethylbenzene can be formed.
Oxidation Products: Oxidation of the ethyl groups can yield 1,4-dibromo-2,3,5,6-tetraethylbenzoic acid.
Reduction Products: Reduction of the bromine atoms results in 2,3,5,6-tetraethylbenzene.
科学研究应用
1,4-Dibromo-2,3,5,6-tetraethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of brominated organic compounds with potential biological activity.
Medicine: Research into its derivatives may lead to the discovery of new pharmaceuticals with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,4-dibromo-2,3,5,6-tetraethylbenzene involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ethyl groups provide steric hindrance, affecting the compound’s overall shape and reactivity. The pathways involved in its reactions depend on the specific conditions and reagents used.
相似化合物的比较
1,4-Dibromo-2,3,5,6-tetramethylbenzene: Similar structure but with methyl groups instead of ethyl groups.
1,4-Dibromo-2,3,5,6-tetrafluorobenzene: Fluorine atoms replace the ethyl groups, leading to different reactivity and properties.
1,4-Dibromo-2,3,5,6-tetrachlorobenzene: Chlorine atoms replace the ethyl groups, resulting in distinct chemical behavior.
Uniqueness: 1,4-Dibromo-2,3,5,6-tetraethylbenzene is unique due to the presence of ethyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a valuable compound for studying the influence of alkyl groups on the reactivity of brominated benzenes.
属性
CAS 编号 |
92299-38-2 |
|---|---|
分子式 |
C14H20Br2 |
分子量 |
348.12 g/mol |
IUPAC 名称 |
1,4-dibromo-2,3,5,6-tetraethylbenzene |
InChI |
InChI=1S/C14H20Br2/c1-5-9-10(6-2)14(16)12(8-4)11(7-3)13(9)15/h5-8H2,1-4H3 |
InChI 键 |
PXKKPNPDUGLHHQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C(=C1Br)CC)CC)Br)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)



![1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole](/img/structure/B14346869.png)





![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)

